N-(2,5-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide
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Overview
Description
N-(2,5-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyrimidoindole moiety and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the dimethylphenyl group and the acetamide functionality. Common reagents and conditions used in these reactions include:
Starting Materials: 2,5-Dimethylaniline, 8-methyl-5H-pyrimido[5,4-B]indole, acetic anhydride.
Catalysts: Acid or base catalysts, such as sulfuric acid or sodium hydroxide.
Solvents: Organic solvents like dichloromethane, ethanol, or toluene.
Reaction Conditions: Elevated temperatures, reflux conditions, and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide group to amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Conditions: Room temperature to elevated temperatures, inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide analogs: Compounds with similar structures but different substituents.
Pyrimidoindole derivatives: Compounds containing the pyrimidoindole core with various functional groups.
Acetamide derivatives: Compounds with the acetamide functionality attached to different aromatic or heterocyclic systems.
Uniqueness
This compound is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4OS |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4OS/c1-12-5-7-16-15(8-12)19-20(25-16)21(23-11-22-19)27-10-18(26)24-17-9-13(2)4-6-14(17)3/h4-9,11,25H,10H2,1-3H3,(H,24,26) |
InChI Key |
NWONNADUHODZBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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